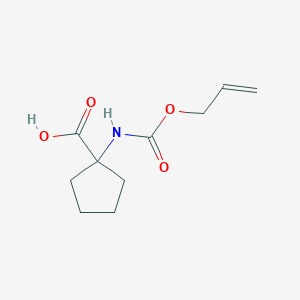
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid
Overview
Description
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid (1-AOCPC) is a synthetic organic compound belonging to the family of alpha-amino acids. It is an essential component of many biochemical processes, and is widely used in laboratory experiments. This compound is also known as 1-allyloxycarbonylaminocyclopentanecarboxylic acid, and is abbreviated as 1-AOCPC.
Scientific Research Applications
Chemical Synthesis and Self-Assembly
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid and its related compounds have been explored extensively in chemical synthesis and supramolecular self-assembly. Notably, studies have described the selective hydrogenation of enantiopure cyclopentene carboxylic acid esters, resulting in diastereomers such as 3-(tert-butoxycarbonylamino)-cyclopentanecarboxylic acid methyl esters. These compounds have opened pathways for further chemical transformations and the exploration of carbamate-directed hydrogenations of functionalized cyclopentenes (Smith et al., 2001). Moreover, the crystal structures of hydroxycyclopentanecarboxylic acids have revealed novel patterns of supramolecular self-assembly, characterized by tetrameric rings and intricate hydrogen bonding patterns, contributing significantly to the understanding of molecular packing and self-assembly in crystals (Kălmăn et al., 2002).
Pharmaceutical Intermediates and Solid-State Chemistry
The compound's derivatives also find importance in pharmaceuticals and materials science. Cyclopentanedicarboxylic acids, closely related to 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid, are utilized as pharmaceutical intermediates. Their behavior in solutions, particularly their electrolytic dissociation, is pivotal in determining the distribution of pharmaceutically active forms in solutions, making them critical in drug formulation and delivery (Kvaratskhelia et al., 2013). Additionally, the understanding of supramolecular self-assembly organized by hydrogen bonds in cyclopentane derivatives has provided insights into the solid-state structures of these compounds, further enhancing their applicability in various domains (Kălmăn et al., 2001).
Synthesis and Labeling in Medicinal Chemistry
In medicinal chemistry, allyl-based groups, including allyloxycarbonyl groups, are employed for the side-chain protection of amino acids during the synthesis of peptides. These protecting groups can be selectively cleaved, offering versatility in peptide synthesis and modifications. This methodology is pivotal in the development of novel drugs and bioactive molecules (Loffet & Zhang, 2009). Furthermore, the synthesis and tritium labeling of ligands for studying high-affinity binding sites in the central nervous system demonstrate the compound's relevance in neuropharmacology and the development of diagnostic and therapeutic agents (Vogensen et al., 2013).
properties
IUPAC Name |
1-(prop-2-enoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-7-15-9(14)11-10(8(12)13)5-3-4-6-10/h2H,1,3-7H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCVSPYLBDDXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



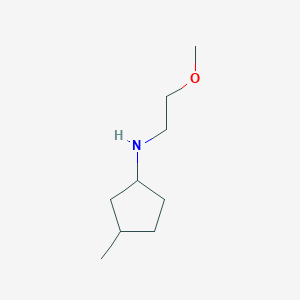

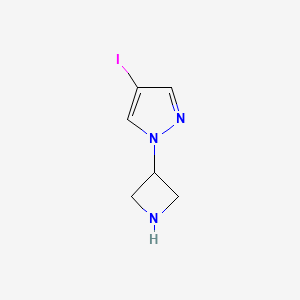
![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)
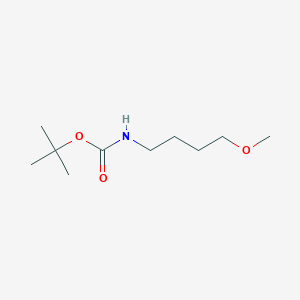
![4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol](/img/structure/B1374094.png)
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)


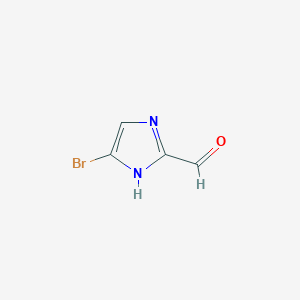

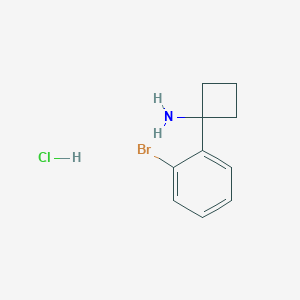
![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)